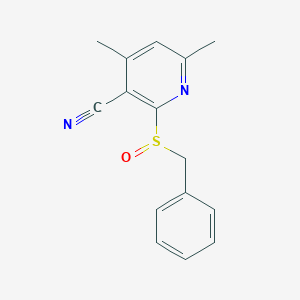
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfinyl)-4,6-dimethylnicotinonitrile, also known as BSMN, is a chemical compound that has been studied extensively for its potential use in medicinal chemistry. BSMN is a member of the nicotinonitrile family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme protein kinase B, which is involved in the regulation of cell survival and proliferation. It has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic AMP levels in cells.
Biochemical and Physiological Effects:
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile inhibits the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has anti-tumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory activity in mouse models of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its broad-spectrum activity against a variety of cancer cell lines and viruses. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. Another area of interest is the investigation of the potential use of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile in combination with other therapeutic agents to enhance its activity. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile and to identify potential targets for its use in the treatment of cancer and viral infections.
Conclusion:
In conclusion, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against cancer cell lines and viruses, as well as its anti-inflammatory properties, make it an attractive candidate for further research. While there are limitations to its use, such as its low yield in the synthesis process, further investigation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is warranted to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a multistep process that involves the reaction of 2-chloro-4,6-dimethylpyridine with benzylsulfinyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium cyanide to form the final product, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has also been shown to have antiviral activity against the hepatitis C virus, as well as anti-inflammatory activity in animal models of acute lung injury.
Eigenschaften
IUPAC Name |
2-benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-8-12(2)17-15(14(11)9-16)19(18)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYXTBUOWEFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)S(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

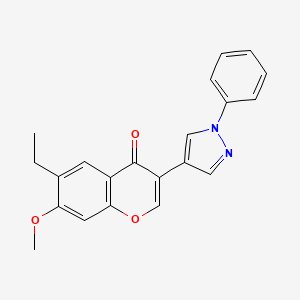
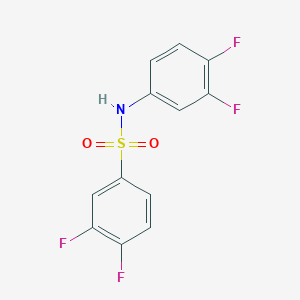
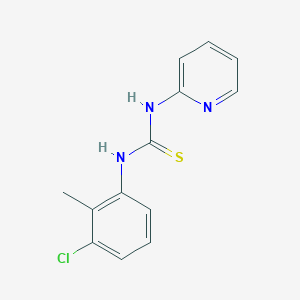
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
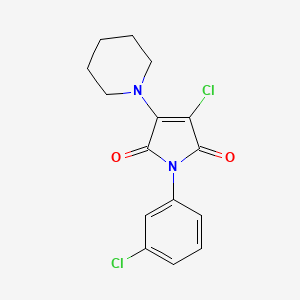
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
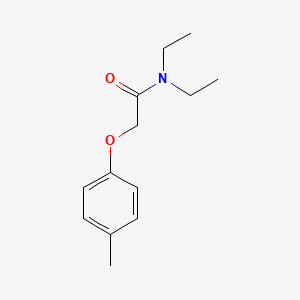
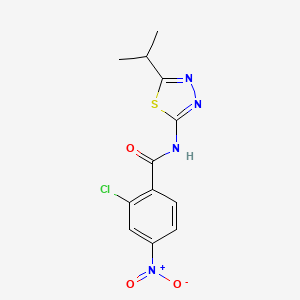
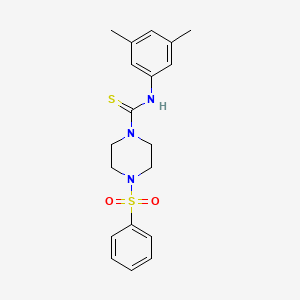
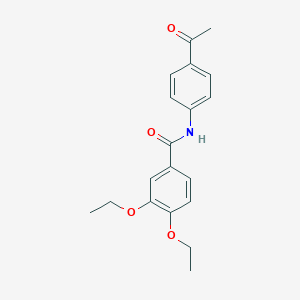
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)